molecular formula C17H14O2 B030453 Dehydroeffusol CAS No. 137319-34-7

Dehydroeffusol

Número de catálogo: B030453
Número CAS: 137319-34-7
Peso molecular: 250.29 g/mol
Clave InChI: GSSPKCPIRDPBQE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dehydroeffusol (DHE) is a bioactive phenanthrene compound isolated from the medicinal plant Juncus effusus (灯心草), traditionally used in Chinese medicine for its sedative and anxiolytic properties . Structurally, DHE (C₁₇H₁₄O₂; molecular weight 250.29) is characterized by a phenanthrene backbone with hydroxyl and vinyl substituents . Its pharmacological activities span antimicrobial, anti-spasmodic, and anticancer effects. Notably, DHE exhibits potent anticancer properties by:

  • Inhibiting epithelial-mesenchymal transition (EMT) in non-small cell lung cancer (NSCLC) via suppression of Wnt/β-catenin and hypoxia-inducible factor 1α (HIF-1α) pathways .
  • Inducing tumor-suppressive endoplasmic reticulum (ER) stress and moderate apoptosis in gastric cancer cells .
  • Blocking vasculogenic mimicry (VM) in gastric cancer by downregulating VE-cadherin and matrix metalloproteinase 2 (MMP2) .

Métodos De Preparación

High-Speed Counter-Current Chromatography (HSCCC)

Solvent System Optimization

HSCCC, a liquid-liquid partitioning technique, avoids irreversible adsorption by using biphasic solvent systems. For dehydroeffusol isolation, the solvent system cyclohexane–ethyl acetate–methanol–water (5:3:5:3 v/v/v/v) demonstrated optimal partition coefficients . The upper phase served as the stationary phase, while the lower mobile phase flowed at 2 mL/min under 850 rpm revolution speed . This configuration achieved a stationary phase retention of 75%, critical for resolving structurally similar phenanthrenes.

A modified HEMWat (hexane–ethyl acetate–methanol–water) system (4:8:2:4 v/v/v/v) was later employed for analogous compounds, reducing separation time to 160 minutes while maintaining resolution . The tail-to-head elution mode enhanced peak differentiation, with the organic phase acting as the stationary phase to retain nonpolar impurities .

Operational Parameters and Outcomes

Key parameters influencing HSCCC efficiency include:

  • Flow rate : 2 mL/min balanced resolution and speed .

  • Temperature : 25°C stabilized phase separation .

  • Sample loading : 200 mg of crude extract yielded 54.3–78.9 mg of purified product .

Applying these conditions to Juncus effusus ethyl acetate extracts, this compound was isolated at 98.5% purity in a single 4-hour run . Comparatively, traditional column chromatography required multiple steps over several days to achieve ≤95% purity .

Traditional Solvent Extraction and Column Chromatography

Methanol Extraction and Partitioning

Fresh Juncus articulatus biomass (2.6 kg) was percolated with methanol (20 L), concentrated to 350 g, and partitioned sequentially with n-hexane, chloroform, and ethyl acetate . The chloroform-soluble fraction (20.5 g) enriched this compound to 17% w/w, as determined by TLC-guided fractionation .

Vacuum Liquid Chromatography (VLC)

The chloroform fraction underwent VLC on silica gel with a cyclohexane–ethyl acetate–methanol gradient (98:2:0 to 1:1:0) . Fractions eluting at 70:30:0 cyclohexane–ethyl acetate–methanol contained this compound, further purified via preparative TLC (chloroform–methanol 9:1) to 95% purity . Despite lower throughput than HSCCC, this method remains viable for laboratories lacking CCC instrumentation.

Comparative Analysis of Preparation Methods

Parameter HSCCC Traditional Chromatography
Time 4–6 hours5–7 days
Purity 98.5–99.3%88.5–95%
Solvent Consumption 1–2 L10–15 L
Yield 54.3–78.9 mg/200 mg extract12–15 mg/20.5 g fraction
Scalability High (preparative scale)Limited (analytical scale)

HSCCC outperforms traditional methods in speed, yield, and solvent economy, though initial setup costs are higher. The absence of solid-phase adsorption in HSCCC reduces compound loss, particularly for oxygen-sensitive phenanthrenes .

Aplicaciones Científicas De Investigación

Gastric Cancer

DHE has been shown to inhibit gastric cancer cell-mediated vasculogenic mimicry, a process that allows tumors to develop their own blood supply. Research indicates that DHE significantly suppresses gastric cancer cell adhesion, migration, and invasion in vitro and in vivo. It achieves this by inhibiting the expression of key genes such as VE-cadherin and matrix metalloproteinase 2 (MMP2), which are crucial for tumor progression and metastasis. The compound demonstrated low toxicity levels, suggesting its potential as a therapeutic agent for gastric cancer treatment .

Non-Small Cell Lung Cancer (NSCLC)

In studies involving NSCLC, DHE was found to inhibit hypoxia-induced EMT in A549 cells. The compound reduced cell viability in both normoxic and hypoxic conditions, with a more pronounced effect under hypoxia. DHE also modulated the Wnt/β-catenin signaling pathway, which is critical in cancer progression. The findings suggest that DHE could serve as a therapeutic target for preventing metastasis in NSCLC .

Anxiolytic and Sedative Effects

DHE exhibits anxiolytic (anxiety-reducing) and sedative properties. In animal studies, it was shown to reduce locomotion in mice, indicating potential for treating anxiety disorders. The minimum effective dose for these effects was identified as 5 mg/kg .

Neurodegenerative Disorders

Research has indicated that DHE may protect against neurodegeneration induced by amyloid-beta (Aβ1-42), a hallmark of Alzheimer's disease. In experimental models, DHE administration resulted in reduced neurodegeneration in the dentate granule cell layer following Aβ1-42 exposure .

Summary Table of Applications

Application AreaSpecific EffectsMechanism of Action
Gastric CancerInhibits cell adhesion, migration, invasionReduces VE-cadherin and MMP2 expression
Non-Small Cell Lung CancerPrevents hypoxia-induced EMTInhibits Wnt/β-catenin pathway
Anxiolytic EffectsReduces locomotion in miceUnknown; requires further investigation
NeuroprotectionMitigates Aβ1-42-induced neurodegenerationPotentially protects neuronal integrity

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

DHE belongs to a class of phenanthrenes with diverse bioactivities. Below is a systematic comparison with similar compounds:

Table 1: Structural and Functional Comparison of DHE and Related Phenanthrenes

Compound Source Structure Key Bioactivities & Mechanisms Toxicity Profile Reference
Dehydroeffusol (DHE) Juncus effusus Monomeric phenanthrene - Inhibits EMT in NSCLC via Wnt/β-catenin and HIF-1α
- Suppresses gastric cancer VM via VE-cadherin/MMP2
- Induces ER stress in gastric cancer
Low toxicity
Effusol Juncus effusus Monomeric phenanthrene - Low cytotoxicity as a monomer
- Forms cytotoxic dimers (e.g., gerardiins) with DHE
Low (monomer)
Gerardiins I-L Juncus gerardii Dimeric phenanthrenes (DHE/effusol derivatives) - High cytotoxicity against triple-negative breast cancer (TNBC) (IC₅₀ < 10 μM)<="" cancer="" cells="" disrupts="" function="" in="" mitochondrial="" td=""> High (dimers)
Juncusol Juncus effusus Monomeric phenanthrene - Cytotoxic to HeLa cells
- Arrests cell cycle at G2/M phase
Moderate
Juncuenin B Juncus species Dihydrophenanthrene - Antiproliferative against MDA-MB-231 (IC₅₀ = 9.4 μM), HeLa (IC₅₀ = 2.9 μM)
- Targets microtubule dynamics
Moderate

Key Findings:

Structural Determinants of Bioactivity: Monomeric vs. Dimeric Forms: While DHE and effusol monomers show moderate activity, their dimeric derivatives (e.g., gerardiins) exhibit significantly enhanced cytotoxicity, particularly against breast cancer . Substituent Effects: The vinyl and hydroxyl groups in DHE contribute to its unique ability to modulate ER stress and VM, which are less pronounced in juncusol or effusol .

Mechanistic Differences :

  • DHE vs. Juncuenin B : DHE primarily targets stress pathways (ER stress, HIF-1α), whereas juncuenin B disrupts microtubule assembly .
  • DHE vs. Gerardiins : Gerardiins induce mitochondrial apoptosis, while DHE’s anticancer effects are driven by EMT inhibition and VM suppression .

Toxicity Profiles: DHE and effusol monomers are well-tolerated in vivo, making them suitable for prolonged use . In contrast, dimeric gerardiins, though potent, show higher toxicity to non-cancer cells .

Actividad Biológica

Dehydroeffusol (DHE) is a phenanthrene compound extracted from the Chinese medicinal plant Juncus effusus. It has garnered attention for its diverse biological activities, particularly its anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer types, and additional pharmacological properties.

This compound exhibits significant anticancer effects through various mechanisms:

  • Inhibition of Cancer Cell Proliferation : DHE has been shown to inhibit the growth of multiple cancer cell lines, including gastric cancer (SGC-7901 and AGS), liver hepatocellular carcinoma (HepG2), and cervical cancer (HeLa) cells. The half-maximal inhibitory concentration (IC50) values for HepG2 and HeLa cells were reported at 12.4 µM and 13.1 µM, respectively .
  • Vasculogenic Mimicry : DHE effectively inhibits vasculogenic mimicry in gastric cancer cells, a process where tumor cells form vessel-like structures to supply nutrients and oxygen. This inhibition is linked to reduced expression of key proteins such as VE-cadherin and matrix metalloproteinase 2 (MMP2), which are critical for tumor vascularization .
  • Epithelial-Mesenchymal Transition (EMT) : In non-small cell lung cancer (NSCLC), DHE has been shown to prevent hypoxia-induced EMT by inhibiting the Wnt/β-catenin signaling pathway. This results in increased expression of E-cadherin and decreased N-cadherin levels, thus reducing migration and invasion capabilities of cancer cells .

Summary of In Vitro Findings

Cancer Type Cell Line IC50 (µM) Mechanism
Gastric CancerSGC-7901Not specifiedInhibition of vasculogenic mimicry
Liver CancerHepG212.4Direct cytotoxicity
Cervical CancerHeLa13.1Direct cytotoxicity
Non-Small Cell Lung CancerA549Not specifiedInhibition of EMT via Wnt/β-catenin pathway

In Vivo Studies

In vivo studies have corroborated the in vitro findings, demonstrating that DHE not only inhibits tumor growth but also modulates tumor microenvironments. For instance, in animal models, DHE treatment resulted in significant reductions in tumor volume and weight, supporting its potential as an effective therapeutic agent against various cancers .

Additional Pharmacological Properties

Beyond its anticancer effects, this compound exhibits several other biological activities:

  • Anxiolytic and Sedative Effects : DHE has been found to possess anxiolytic properties in behavioral tests on mice. It increased the time spent in open arms in the elevated plus-maze test and did not impair motor coordination .
  • Spasmolytic Activity : Research indicates that DHE can inhibit contractions induced by various spasmogenic agents in isolated rat jejunum preparations, suggesting potential applications in treating gastrointestinal disorders .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Dehydroeffusol purity and concentration in plant extracts?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 270 nm using a C18 column and methanol-water (65:35 v/v) mobile phase is the gold standard. Validation parameters include linearity (0.0174–0.8704 µg), recovery rates (98.3% ± 0.61% RSD), and sensitivity for trace quantification . For reproducibility, maintain column temperature at 23°C and flow rate at 1.0 mL/min.

Q. How can researchers optimize ultrasonic extraction protocols for this compound from Juncus effusus?

  • Methodological Answer : Use response surface methodology (RSM) to model solvent ratio, extraction time, and power. A Box-Behnken design with quadratic regression analysis identifies optimal conditions (e.g., methanol solvent, 40 kHz frequency, 30-minute extraction). Validate the model with triplicate experiments to ensure robustness .

Advanced Research Questions

Q. How can conflicting data on this compound’s pro-apoptotic versus anti-apoptotic effects in cancer models be resolved?

  • Methodological Answer : Discrepancies arise from cell-type-specific stress responses. Design experiments to profile stress markers (e.g., DDIT3, ATF4, ATF6) via Western blotting. Compare gastric cancer (pro-apoptotic via ER stress) versus neuronal models (anti-apoptotic via Zn²⁺ chelation). Use siRNA knockdown to isolate pathway dominance .

Q. What experimental models best capture this compound’s anxiolytic effects while avoiding confounding motor coordination effects?

  • Methodological Answer : Employ the elevated plus maze (EPM) and light-dark box tests in mice at 10–20 mg/kg doses. Include rotarod tests to exclude motor impairment. Use GABA-A receptor antagonists (e.g., flumazenil) to confirm mechanism specificity. Reference Liao et al. (2010) for baseline protocols .

Q. How does this compound selectively activate tumor-suppressive ER stress without triggering pro-survival GRP78 upregulation?

  • Methodological Answer : this compound downregulates ATF6, which normally induces GRP77. Use luciferase reporters for ATF4/ATF6 activity and MEKK4-MKK3/6-p38-DDIT3 pathway inhibitors. Compare transcriptomic profiles of treated vs. untreated gastric cancer cells to identify bypass mechanisms .

Q. What strategies address bioavailability challenges in in vivo neuroprotection studies of this compound?

  • Methodological Answer : Conduct pharmacokinetic profiling via LC-MS/MS to assess plasma half-life and blood-brain barrier penetration. Use lipid-based nanoformulations to enhance solubility. Validate efficacy in Aβ1-42-induced neurodegeneration models with hippocampal Zn²⁺ imaging .

Q. Data Contradiction and Reproducibility

Q. How should researchers reconcile inconsistent results in this compound’s ERK pathway modulation across studies?

  • Methodological Answer : Variability stems from differential ERK isoform activation (e.g., ERK1 vs. ERK2). Use isoform-specific inhibitors and phospho-ERK antibodies in Western blotting. Include positive controls (e.g., EGF stimulation) and cell lines with defined ERK status (e.g., KRAS-mutant vs. wild-type) .

Q. Why do in vitro anti-cancer IC₅₀ values for this compound vary widely between publications?

  • Methodological Answer : Differences in cell culture conditions (e.g., serum concentration, hypoxia) alter stress response thresholds. Standardize assays using ATP-based viability kits and reference compounds (e.g., cisplatin). Report exact exposure times and pre-treatment starvation protocols .

Q. Experimental Design Considerations

Q. What controls are critical when assessing this compound’s sedative properties in animal models?

  • Methodological Answer : Include vehicle (DMSO) and positive controls (diazepam 1 mg/kg). Monitor circadian rhythms and ambient noise to reduce confounding variables. Use double-blind scoring for locomotor activity and thigmotaxis metrics .

Q. How can researchers validate this compound’s target specificity in ER stress pathways?

  • Methodological Answer : Combine CRISPR-Cas9 knockout of DDIT3/ATF4 with rescue experiments. Use proteomics (e.g., Co-IP) to identify binding partners. Cross-validate findings in ATF4⁻/⁻ murine embryonic fibroblasts (MEFs) .

Propiedades

IUPAC Name

5-ethenyl-1-methylphenanthrene-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-3-11-8-13(18)9-12-4-5-14-10(2)16(19)7-6-15(14)17(11)12/h3-9,18-19H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSPKCPIRDPBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=CC3=CC(=CC(=C32)C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415709
Record name 5-Ethenyl-1-methylphenanthrene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137319-34-7
Record name 5-Ethenyl-1-methyl-2,7-phenanthrenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137319-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethenyl-1-methylphenanthrene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dehydroeffusol
Reactant of Route 2
Dehydroeffusol
Reactant of Route 3
Dehydroeffusol
Reactant of Route 4
Reactant of Route 4
Dehydroeffusol
Reactant of Route 5
Reactant of Route 5
Dehydroeffusol
Reactant of Route 6
Dehydroeffusol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.